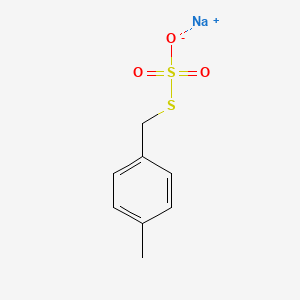
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is a complex organic compound that features a carbazole moiety substituted with bromine atoms, a fluoropropyl group, and a methoxypyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine typically involves multiple steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions.
Fluoropropylation: The brominated carbazole is then reacted with a fluoropropylating agent to introduce the fluoropropyl group.
Coupling with Methoxypyridine: The final step involves coupling the fluoropropylated carbazole with 6-methoxypyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atoms on the carbazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.
科学的研究の応用
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
作用機序
The mechanism of action of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, modulating their activity. The fluoropropyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The methoxypyridine group can further modulate the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
9H-Carbazole: A simpler analog without the bromine, fluoropropyl, and methoxypyridine substitutions.
3,6-Dibromo-9H-carbazole: Similar to the target compound but lacks the fluoropropyl and methoxypyridine groups.
6-Methoxypyridin-2-amine: Contains the methoxypyridine group but lacks the carbazole and fluoropropyl moieties.
Uniqueness
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is unique due to the combination of its functional groups, which confer distinct electronic, chemical, and biological properties
特性
分子式 |
C21H18Br2FN3O |
|---|---|
分子量 |
507.2 g/mol |
IUPAC名 |
N-[(2S)-3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C21H18Br2FN3O/c1-28-21-4-2-3-20(26-21)25-11-15(24)12-27-18-7-5-13(22)9-16(18)17-10-14(23)6-8-19(17)27/h2-10,15H,11-12H2,1H3,(H,25,26)/t15-/m0/s1 |
InChIキー |
GAQWKARFCURWKO-HNNXBMFYSA-N |
異性体SMILES |
COC1=CC=CC(=N1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
正規SMILES |
COC1=CC=CC(=N1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)






![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)




![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
